

Application Notes and Protocols: Endothelial Cell Tube Formation Assay Using 1D228

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1D228

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The endothelial cell tube formation assay is a widely utilized in vitro method to model and quantify the complex steps of angiogenesis, including endothelial cell migration, alignment, and differentiation into capillary-like structures.[2][3] This application note provides a detailed protocol for assessing the anti-angiogenic potential of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), using the endothelial cell tube formation assay.[4][5]

1D228 has been identified as a potent anti-tumor agent that targets both cancer cells and vascular endothelial cells.[4][6] Endothelial cells express both c-Met and TRKB receptors, making them susceptible to inhibition by **1D228**. [4][5] By inhibiting the phosphorylation of these receptors, **1D228** disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation, thereby exerting its anti-angiogenic effects.[4][6]

Data Presentation

The inhibitory effect of **1D228** on endothelial cell tube formation has been demonstrated to be dose-dependent.[7] While the primary literature provides qualitative visual evidence of this inhibition, specific quantitative data on parameters such as total tube length or number of

branch points are not extensively tabulated. The following table summarizes the observed effects of **1D228** on Human Umbilical Vein Endothelial Cells (HUVECs) and mouse embryo endothelial cells (C166) based on available research.[\[7\]](#)

Cell Line	1D228 Concentration	Observed Effect on Tube Formation	Quantitative Data Reference
HUVEC	0 nM (Control)	Robust network of interconnected tubes.	[7] (Qualitative)
HUVEC	5 nM	Noticeable disruption of the tubular network.	[7] (Qualitative)
HUVEC	10 nM	Significant inhibition of tube formation, with cells remaining isolated or forming incomplete tubes.	[7] (Qualitative)
C166	0 nM (Control)	Well-formed capillary-like structures.	[7] (Qualitative)
C166	5 nM	Partial inhibition of tube network formation.	[7] (Qualitative)
C166	10 nM	Strong inhibition of tube formation.	[7] (Qualitative)

Note: The referenced study demonstrates a clear dose-dependent inhibition through microscopy images; however, it does not provide specific numerical data for tube length, branch points, or percentage of inhibition.[\[7\]](#)

Experimental Protocols

This section provides a detailed methodology for performing an endothelial cell tube formation assay to evaluate the anti-angiogenic effects of **1D228**.

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., C166)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)
- 96-well tissue culture plates
- **1D228** compound (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with imaging capabilities
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

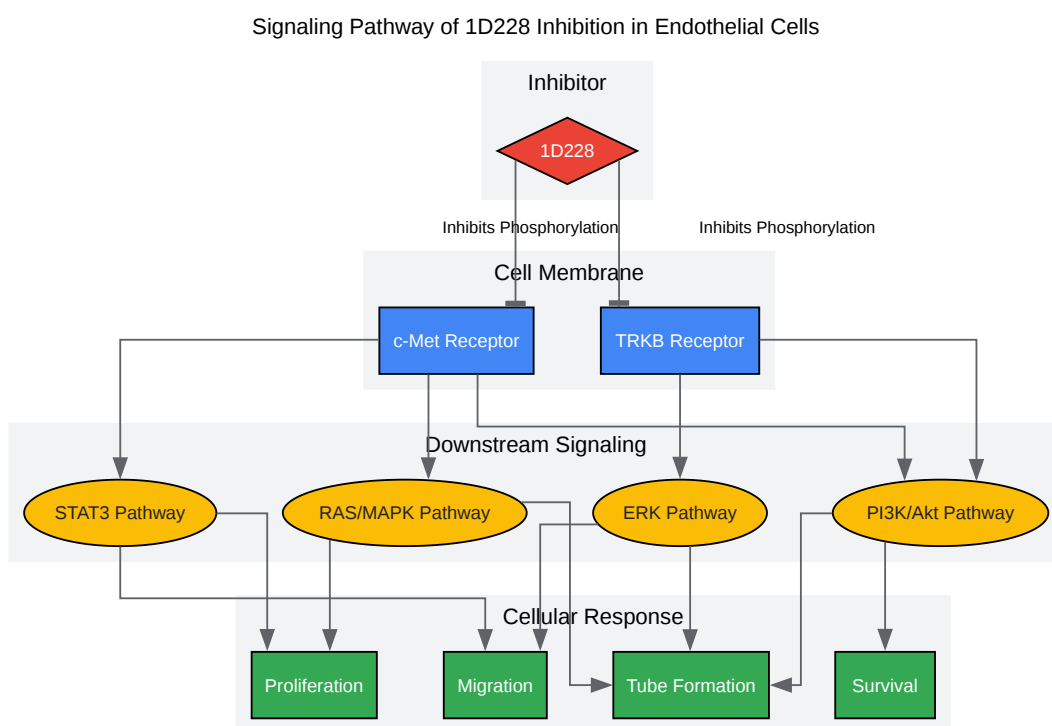
Protocol

- Preparation of Basement Membrane Matrix Plates:
 - Thaw the basement membrane matrix on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 µL of the thawed matrix to each well of a pre-chilled 96-well plate.
 - Ensure the matrix is spread evenly across the bottom of each well.
 - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.^[7]
- Cell Preparation and Seeding:
 - Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
 - Aspirate the culture medium and wash the cells with PBS.

- Harvest the cells using Trypsin-EDTA solution and neutralize with growth medium.
- Centrifuge the cell suspension and resuspend the pellet in basal medium (e.g., EBM-2) to a concentration of 1×10^5 cells/mL.
- Treatment with **1D228**:
 - Prepare serial dilutions of **1D228** in basal medium to achieve the desired final concentrations (e.g., 0, 5, 10 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
 - Add 100 μ L of the cell suspension to each well of the solidified matrix plate.
 - Immediately add 100 μ L of the prepared **1D228** dilutions (or vehicle control) to the respective wells.
- Incubation and Observation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
 - Monitor the formation of capillary-like structures periodically using an inverted microscope.
- Data Acquisition and Analysis:
 - After the desired incubation period, capture images of the tube networks in each well. For fluorescent imaging, cells can be pre-labeled with Calcein AM.
 - Quantify the extent of tube formation using image analysis software. Key parameters to measure include:
 - Total tube length
 - Number of branch points (nodes)
 - Number of loops (meshes)
 - Calculate the percentage of inhibition for each concentration of **1D228** relative to the vehicle control.

Visualizations

Signaling Pathway of 1D228 Inhibition in Endothelial Cells

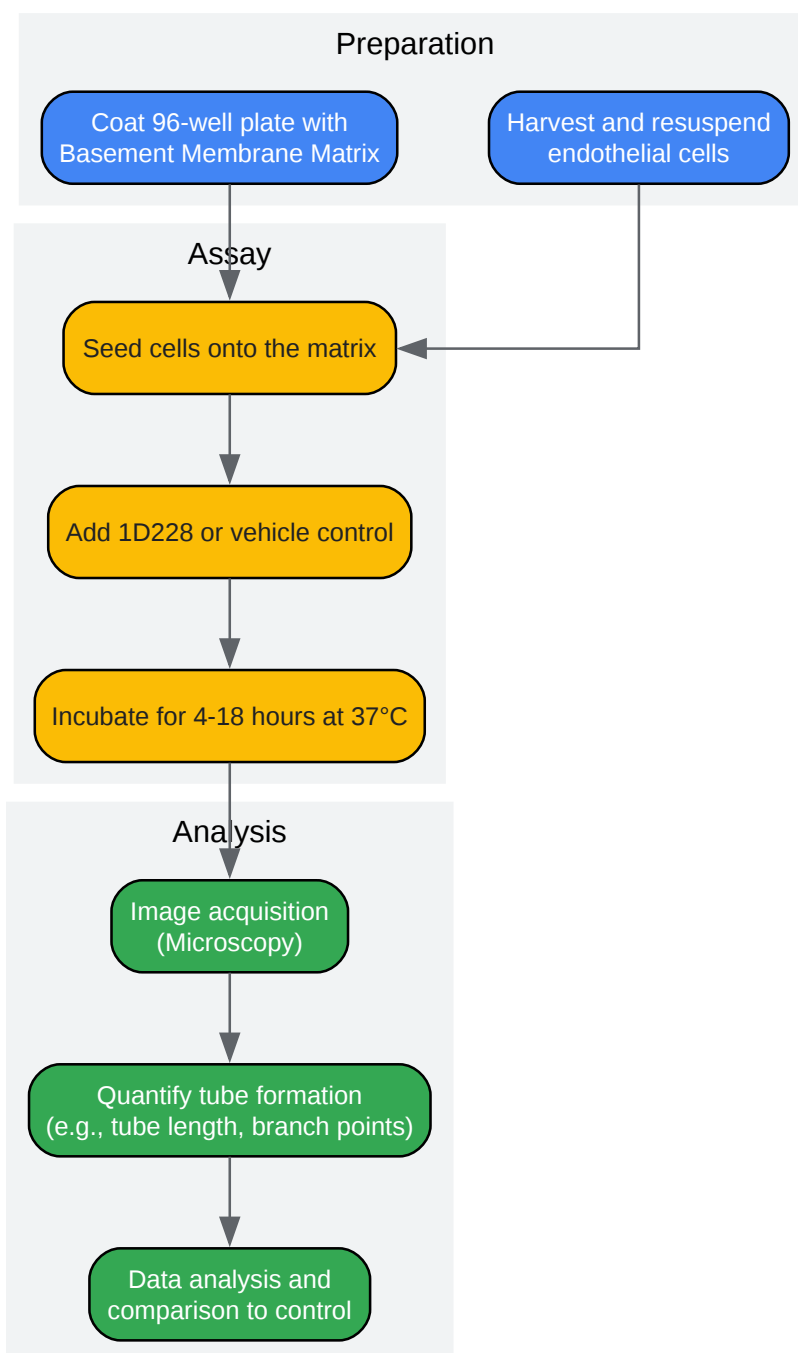


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Caption: **1D228** inhibits c-Met and TRKB signaling in endothelial cells.

Experimental Workflow for Endothelial Cell Tube Formation Assay

Experimental Workflow for Endothelial Cell Tube Formation Assay



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Caption: Workflow for the **1D228** tube formation assay.

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- To cite this document: BenchChem. [Application Notes and Protocols: Endothelial Cell Tube Formation Assay Using 1D228]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601252#endothelial-cell-tube-formation-assay-using-1d228]

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